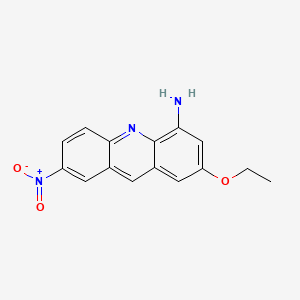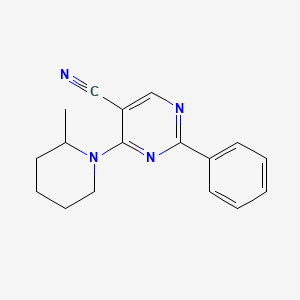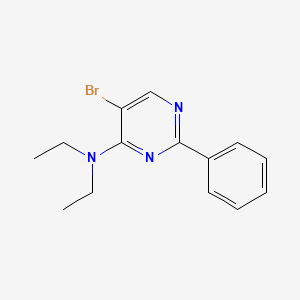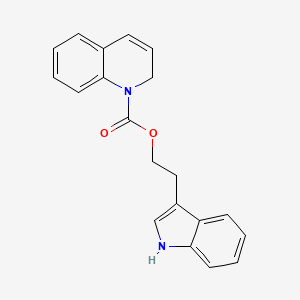![molecular formula C19H16N2O6 B15213386 Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]- CAS No. 808118-62-9](/img/structure/B15213386.png)
Glycine, N-[[4-hydroxy-7-(4-methoxyphenoxy)-3-isoquinolinyl]carbonyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid is an aromatic compound with the molecular formula C19H16N2O6 and a molecular weight of 368.34 g/mol . This compound is known for its unique structure, which includes a hydroxy group, a methoxyphenoxy group, and an isoquinoline carboxamido group. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The process may include several steps, such as:
Formation of the Isoquinoline Core: This step involves the cyclization of anthranilic acid derivatives to form the isoquinoline core.
Introduction of the Hydroxy and Methoxyphenoxy Groups: These groups are introduced through substitution reactions using suitable reagents.
Formation of the Carboxamido Group: The carboxamido group is formed by reacting the intermediate compound with acetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the quality and purity of the final product .
化学反应分析
Types of Reactions
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The methoxyphenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用机制
The mechanism of action of 2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular responses.
Modulating Gene Expression: It can affect the expression of specific genes, leading to changes in protein synthesis and cellular function.
相似化合物的比较
2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid can be compared with other similar compounds, such as:
Flindersine: A naturally occurring compound with a similar isoquinoline structure.
N-methylflindersine: Another isoquinoline derivative with distinct biological activities.
Haplamine: A compound with a similar core structure but different functional groups.
N-methylhaplamine: A methylated derivative of haplamine with unique properties.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of 2-(4-Hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carboxamido)acetic acid.
属性
CAS 编号 |
808118-62-9 |
|---|---|
分子式 |
C19H16N2O6 |
分子量 |
368.3 g/mol |
IUPAC 名称 |
2-[[4-hydroxy-7-(4-methoxyphenoxy)isoquinoline-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C19H16N2O6/c1-26-12-2-4-13(5-3-12)27-14-6-7-15-11(8-14)9-20-17(18(15)24)19(25)21-10-16(22)23/h2-9,24H,10H2,1H3,(H,21,25)(H,22,23) |
InChI 键 |
PIVSVWSBZQYGPI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC2=CC3=CN=C(C(=C3C=C2)O)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl [2-(4-chlorophenyl)quinolin-6-yl]acetate](/img/structure/B15213305.png)
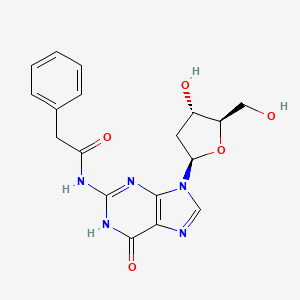
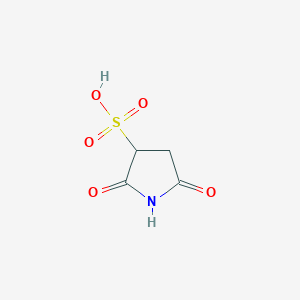
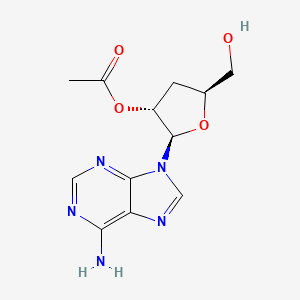
![Imidazo[1,2-a]pyrimidine-2-acetic acid, 5-chloro-7-methyl-, ethyl ester](/img/structure/B15213351.png)
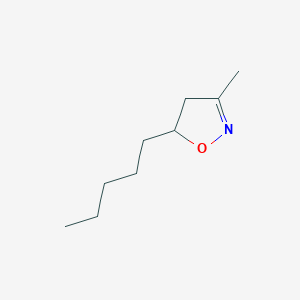
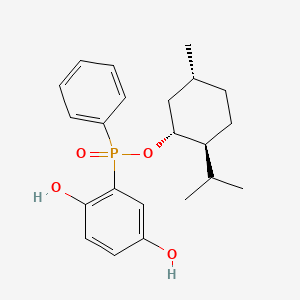
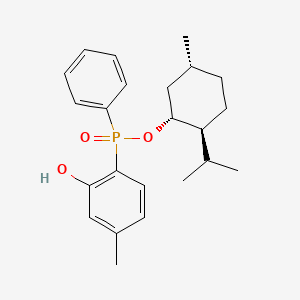
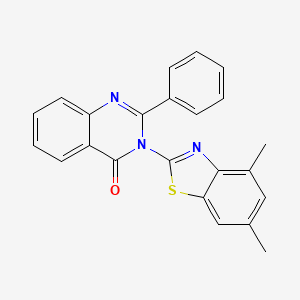
![Copper, bis[2-[[[4-(4-methylphenyl)-2-thiazolyl]imino]methyl]phenolato]-](/img/structure/B15213405.png)
